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Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride involves multiple steps. One common synthetic route includes the reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. This intermediate is then reacted with naphthalen-2-ol under specific conditions to yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using solvents like tetrahydrofuran, toluene, and acetone .
Chemical Reactions Analysis
Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives, such as:
Ethyl piperidine-4-carboxylate: Lacks the naphthalen-2-yloxyethyl group, making it less complex.
4-[2-(naphthalen-2-yloxy)ethyl]piperidine hydrochloride: Similar structure but different functional groups.
Icaridin: A piperidine derivative used as an insect repellent, showcasing different applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-(2-naphthalen-2-yloxyethyl)piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-2-23-20(22)17-9-11-21(12-10-17)13-14-24-19-8-7-16-5-3-4-6-18(16)15-19;/h3-8,15,17H,2,9-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVZHEGFCTYZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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